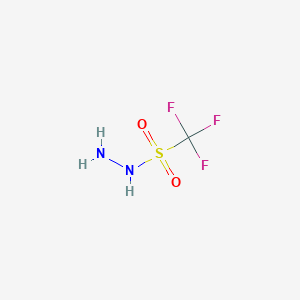

Trifluoromethanesulfonohydrazide

Description

Significance of Trifluoromethanesulfonohydrazide within Fluorinated Compound Chemistry

The significance of Trifluoromethanesulfonohydrazide lies not in its direct application but in the chemical knowledge gained from its study. Research into its formation and decomposition helps to delineate the reaction mechanisms and stability of compounds containing the potent trifluoromethanesulfonyl group, often referred to as a "triflyl" group. This group is a powerful electron-withdrawing group and an excellent leaving group, properties that are harnessed in a wide array of organic reactions.

The challenges associated with isolating Trifluoromethanesulfonohydrazide underscore the high reactivity of the N-S bond in such molecules, particularly when flanked by the trifluoromethyl group. Understanding these limitations is crucial for the design of new synthetic methodologies and the development of more stable fluorinated reagents.

Historical Development and Academic Context of Trifluoromethanesulfonohydrazide Research

The investigation into Trifluoromethanesulfonohydrazide is a relatively modern endeavor within the broader history of organofluorine chemistry. Early research into perfluoroalkanesulfonic acid derivatives laid the groundwork for exploring their nitrogen-containing counterparts. However, published information on perfluoroalkanesulfonic hydrazides has been comparatively scarce.

A pivotal study in the academic exploration of Trifluoromethanesulfonohydrazide was conducted by Shainyan, Tolstikova, Meshcheryakov, and Danilevich, as detailed in a 2004 article in the Russian Journal of Organic Chemistry. Their work provided concrete evidence for the formation of these elusive compounds.

The researchers successfully observed the formation of various trifluoromethanesulfonic hydrazides at low temperatures through the reaction of trifluoromethanesulfonic anhydride (B1165640) or trifluoromethanesulfonyl chloride with different hydrazine (B178648) derivatives. researchgate.net This research demonstrated that these hydrazides could be formed as intermediates.

However, a key finding of their work was the inherent instability of these compounds. researchgate.net Upon warming to room temperature, the trifluoromethanesulfonic hydrazides were found to decompose, liberating nitrogen gas and yielding trifluoromethanesulfinic acid. researchgate.net This decomposition pathway highlights the challenges in isolating and utilizing these compounds as stable reagents in organic synthesis.

The table below summarizes the reactants used and the observed outcome in the formation of Trifluoromethanesulfonohydrazides as described in the aforementioned study.

| Starting Material 1 | Starting Material 2 | Observed Intermediate | Decomposition Products at Room Temperature |

| Trifluoromethanesulfonic anhydride | Hydrazine | Trifluoromethanesulfonohydrazide | Trifluoromethanesulfinic acid, Nitrogen |

| Trifluoromethanesulfonic anhydride | Phenylhydrazine (B124118) | N'-Phenyltrifluoromethanesulfonohydrazide | Trifluoromethanesulfinic acid, Nitrogen |

| Trifluoromethanesulfonic anhydride | 1,1-Dimethylhydrazine | N',N'-Dimethyltrifluoromethanesulfonohydrazide | Trifluoromethanesulfinic acid, Nitrogen |

| Trifluoromethanesulfonyl chloride | Hydrazine | Trifluoromethanesulfonohydrazide | Trifluoromethanesulfinic acid, Nitrogen |

| Trifluoromethanesulfonyl chloride | Phenylhydrazine | N'-Phenyltrifluoromethanesulfonohydrazide | Trifluoromethanesulfinic acid, Nitrogen |

| Trifluoromethanesulfonyl chloride | 1,1-Dimethylhydrazine | N',N'-Dimethyltrifluoromethanesulfonohydrazide | Trifluoromethanesulfinic acid, Nitrogen |

This foundational research provided a clear, albeit challenging, picture of the existence and reactivity of Trifluoromethanesulfonohydrazide. It established the compound as a transient species, thereby directing future research towards either harnessing its in-situ formation for synthetic purposes or developing strategies to stabilize this reactive molecule.

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethanesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3F3N2O2S/c2-1(3,4)9(7,8)6-5/h6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHHQYMSCWPFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trifluoromethanesulfonohydrazide and Its Derivatives

Strategies for Direct Synthesis of Trifluoromethanesulfonohydrazide

The direct synthesis of trifluoromethanesulfonohydrazide has been explored through the reaction of potent trifluoromethylating agents with hydrazine (B178648) derivatives. Research has demonstrated that trifluoromethanesulfonic hydrazides can be formed from the reaction of trifluoromethanesulfonic anhydride (B1165640) or trifluoromethanesulfonyl chloride with hydrazine, phenylhydrazine (B124118), and 1,1-dimethylhydrazine. researchgate.net These reactions are typically conducted at low temperatures to manage the high reactivity of the reagents and the potential instability of the products. A key challenge in the direct synthesis is the tendency of the resulting trifluoromethanesulfonic hydrazides to decompose upon warming to room temperature, which can lead to the liberation of nitrogen gas and the formation of trifluoromethanesulfinic acid. researchgate.net

One specific example involves the reaction of 2-phenyl-2H-1,2,3-triazole-4-carboxylic hydrazide with trifluoromethanesulfonic anhydride. This reaction yields trifluoro-N'-(2-phenyl-2H-1,2,3-triazol-4-ylcarbonyl)methanesulfonic hydrazide. However, this product is also prone to decomposition upon heating. researchgate.net

Synthesis of Trifluoromethanesulfonohydrazide Analogs and Derivatives

The synthesis of analogs and derivatives of trifluoromethanesulfonohydrazide often involves multi-step processes, including the formation of a sulfonyl hydrazide scaffold followed by the introduction of the trifluoromethyl group, or the use of pre-trifluoromethylated building blocks.

Formation of Sulfonylhydrazide Scaffolds

A general and well-established method for the formation of sulfonyl hydrazide scaffolds is the reaction of a sulfonyl chloride with hydrazine hydrate (B1144303). orgsyn.org This approach can be adapted for the synthesis of trifluoromethanesulfonohydrazide precursors. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) at controlled temperatures, often between 10°C and 20°C, to manage the exothermic nature of the reaction. orgsyn.org An excess of hydrazine hydrate is often used to react with the hydrogen chloride byproduct. orgsyn.org The process generally involves the careful addition of the hydrazine solution to the sulfonyl chloride solution. orgsyn.org For many applications, the crude product can be used directly, though purification can be achieved by recrystallization. orgsyn.org

A key consideration in these syntheses is maintaining the temperature below a certain threshold, for instance, 40°C, to prevent the decomposition of the desired product. google.com The pH of the reaction mixture can also be a critical factor, with a slightly acidic pH often being optimal for the isolation of the sulfonyl hydrazide. google.com

Trifluoromethylation Strategies Employing Related Precursors

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of these compounds and their precursors. Various strategies exist for trifluoromethylation, which can be broadly categorized into electrophilic, nucleophilic, and radical processes. researchgate.net These methods are often applied to sulfur-containing precursors to construct the trifluoromethylthio group. researchgate.net

Recent advancements have focused on the trifluoromethylation of alcohols and phenols, which are common starting materials in organic synthesis. bohrium.com These methods include O-trifluoromethylation and dehydroxylative trifluoromethylation, which can provide efficient routes to structures containing C-CF3 and C-OCF3 bonds. bohrium.com While not a direct synthesis of trifluoromethanesulfonohydrazide, these strategies are crucial for preparing key precursors and analogs.

Novel Synthetic Transformations and Reaction Sequences

Modern organic synthesis is continually seeking more efficient and novel reaction pathways. In the realm of sulfonyl hydrazides, electrochemical methods have emerged as a promising strategy. acs.org Electrosynthesis can drive the formation of sulfonyl radicals from sulfonyl hydrazides, which can then participate in a variety of reactions, such as addition to carbon-carbon double or triple bonds. acs.org

Another novel approach involves the use of trifluoromethanesulfonyl azide (B81097) (TfN3) as a bifunctional reagent. rsc.org This reagent allows for the simultaneous introduction of both a trifluoromethyl group and an azide group into unactivated alkenes in a metal-free process. rsc.org This opens up new avenues for the creation of complex trifluoromethylated molecules that could serve as precursors to novel trifluoromethanesulfonohydrazide derivatives.

Cascade reactions initiated by triflimide (Tf2NH) also represent a novel and atom-economical approach to synthesizing complex heterocyclic structures. mdpi.com These reactions avoid the need for transition metal catalysts and can proceed under mild conditions. mdpi.com

Green Chemistry Principles in Trifluoromethanesulfonohydrazide Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to reduce environmental impact and improve safety. This includes the use of less hazardous reagents, minimizing waste, and designing more energy-efficient processes.

In the context of related compounds, an eco-friendly synthesis of trifluoromethanesulfonyl fluoride (B91410) has been developed as a more sustainable alternative to sulfur hexafluoride (SF6). mdpi.com This process focuses on optimizing reaction conditions to achieve high yields and purity with reduced environmental impact. mdpi.com Another example is the development of a safe and low-cost conversion of thiols and disulfides into sulfonyl fluorides using environmentally benign reagents, producing only non-toxic salts as byproducts. osaka-u.ac.jp

The use of recyclable catalysts, such as silver trifluoromethanesulfonate, which can be recovered and reused multiple times without significant loss of activity, is another key aspect of green chemistry in this area. wechemglobal.com Furthermore, conducting reactions in solvent-free systems or in green solvents helps to minimize the environmental footprint of the synthesis. wechemglobal.com The development of catalytic cascade reactions that are atom-economical is also a significant step towards greener synthetic routes. mdpi.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of Trifluoromethanesulfonohydrazide

Fundamental Reactivity Patterns of the Trifluoromethanesulfonohydrazide Moiety

Trifluoromethanesulfonohydrazide (CF₃SO₂NHNH₂) possesses a unique combination of functional groups that dictate its fundamental reactivity. The trifluoromethanesulfonyl (triflyl) group is a powerful electron-withdrawing group, which significantly influences the electron density and reactivity of the adjacent hydrazide moiety. This electron-withdrawing nature renders the protons on the nitrogen atoms acidic, making the molecule susceptible to deprotonation by bases.

The hydrazide group (–NHNH₂) itself is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature makes the moiety nucleophilic, capable of attacking electron-deficient centers. However, the strong electron-withdrawing effect of the triflyl group diminishes the nucleophilicity of the nitrogen atoms compared to a typical hydrazine (B178648).

The S-N bond in trifluoromethanesulfonohydrazide can be susceptible to cleavage under certain reaction conditions. The molecule can also undergo oxidation or reduction at the nitrogen or sulfur centers. The presence of the trifluoromethyl group (CF₃) imparts high stability to the sulfonate portion of the molecule.

A key aspect of its reactivity is its use as a source of the trifluoromethanesulfonyl group in various chemical transformations. It can also serve as a precursor to trifluoromethanesulfonyl-containing radicals or anions.

Mechanistic Pathways of Nucleophilic and Electrophilic Transformations

Nucleophilic Transformations:

The hydrazide moiety of trifluoromethanesulfonohydrazide, despite its reduced basicity due to the triflyl group, can act as a nucleophile. youtube.com Nucleophilic substitution reactions involving trifluoromethanesulfonohydrazide typically proceed through a pathway where one of the nitrogen atoms attacks an electrophilic center. youtube.comyoutube.com

For instance, in reactions with alkyl halides, the terminal nitrogen atom of the hydrazide can act as the nucleophile, displacing the halide and forming a new N-C bond. The mechanism is analogous to an Sₙ2 reaction, involving a backside attack on the electrophilic carbon atom. youtube.comyoutube.com The transition state for such a reaction would involve the partial formation of the N-C bond and partial breaking of the C-X (where X is the halogen) bond. ucsb.eduwikipedia.org

Electrophilic Transformations:

The electron-deficient nature of the sulfur atom in the triflyl group makes it a potential electrophilic center. However, direct nucleophilic attack at the sulfur is less common due to steric hindrance from the oxygen and fluorine atoms.

More significantly, the acidic N-H protons allow trifluoromethanesulfonohydrazide to participate in electrophilic transformations after deprotonation. Treatment with a base generates the corresponding anion, which is a potent nucleophile. This anion can then react with a wide range of electrophiles.

Furthermore, under certain conditions, trifluoromethanesulfonohydrazide can be a source of electrophilic "CF₃SO₂" species, although this is less direct and often involves prior activation or transformation of the molecule.

Catalytic Mechanisms Involving Trifluoromethanesulfonohydrazide or its Derivatives

While trifluoromethanesulfonohydrazide itself is not a common catalyst, its derivatives can be employed in catalytic processes. The core principle often revolves around the ability of the triflyl group to act as an excellent leaving group or to stabilize intermediates.

Catalytic cycles involving derivatives of trifluoromethanesulfonohydrazide might proceed through several key steps:

Activation: The catalyst, derived from trifluoromethanesulfonohydrazide, is activated, often by deprotonation or by coordination to a metal center.

Substrate Binding: The activated catalyst interacts with the substrate.

Key Transformation: The catalyst facilitates the desired chemical transformation, for example, by delivering a functional group or by promoting a specific reaction pathway. This can involve the formation of covalent intermediates. youtube.com

Product Release and Catalyst Regeneration: The product is released, and the catalyst is regenerated to participate in another cycle.

For example, a metal complex bearing a ligand derived from trifluoromethanesulfonohydrazide could act as a catalyst. The electronic properties of the ligand, influenced by the triflyl group, would modulate the reactivity of the metal center, influencing its catalytic activity. The mechanism could involve oxidative addition, reductive elimination, or other fundamental steps of organometallic catalysis.

Some catalytic mechanisms might leverage the acidic nature of the N-H protons. In acid-base catalysis, a deprotonated derivative could act as a base, while the protonated form could act as an acid. youtube.com

Studies on Intermediates and Transition States in Trifluoromethanesulfonohydrazide Reactions

The elucidation of reaction mechanisms heavily relies on the characterization of transient species like intermediates and transition states. ucsb.eduwikipedia.orgwikipedia.org Computational chemistry has become a powerful tool for studying these fleeting structures in reactions involving trifluoromethanesulfonohydrazide. nih.govnih.govrsc.orgresearchgate.netmontclair.edu

Intermediates:

In many reactions of trifluoromethanesulfonohydrazide, anionic intermediates are formed upon deprotonation. These intermediates, where a negative charge resides on one of the nitrogen atoms, are key to its nucleophilic reactivity. Spectroscopic techniques and trapping experiments can provide evidence for the existence of these intermediates. youtube.comyoutube.com

In radical reactions, trifluoromethanesulfonyl radicals (CF₃SO₂•) or hydrazidyl radicals (CF₃SO₂NHN•) can be formed as intermediates. These highly reactive species can then participate in a variety of bond-forming and bond-breaking processes.

Transition States:

The transition states in trifluoromethanesulfonohydrazide reactions are the highest energy points along the reaction coordinate. ucsb.eduwikipedia.orgyoutube.com For example, in a nucleophilic substitution reaction where the hydrazide attacks an alkyl halide, the transition state would feature a pentacoordinate carbon atom with elongated bonds to the incoming nucleophile (the nitrogen atom) and the leaving group (the halide). wikipedia.org

Computational studies, often using density functional theory (DFT), can model the geometry and energy of these transition states. nih.govnih.gov These calculations can provide insights into the activation energy of the reaction and can help to rationalize the observed reaction outcomes and stereochemistry. For instance, the calculated energy barrier for a proposed transition state can be compared with the experimentally determined activation energy to validate a mechanistic hypothesis. nih.gov

Interactive Data Table: Key Reactive Species in Trifluoromethanesulfonohydrazide Chemistry

| Species | Formula | Role in Reactions |

| Trifluoromethanesulfonohydrazide | CF₃SO₂NHNH₂ | Starting material, nucleophile, precursor to other reactive species. |

| Trifluoromethanesulfonohydrazide Anion | CF₃SO₂N⁻NH₂ or CF₃SO₂NHNH⁻ | Potent nucleophile in substitution and addition reactions. |

| Trifluoromethanesulfonyl Radical | CF₃SO₂• | Highly reactive intermediate in radical reactions. |

| Hydrazidyl Radical | CF₃SO₂NHN• | Intermediate in radical abstraction or addition reactions. |

Interactive Data Table: Computational Parameters for a Hypothetical Sₙ2 Reaction

Below is a hypothetical data table illustrating the kind of information that could be generated from computational studies on a reaction involving trifluoromethanesulfonohydrazide.

| Parameter | Value | Unit | Description |

| Reactant Energy | -850.123 | Hartrees | Calculated energy of trifluoromethanesulfonohydrazide and an electrophile. |

| Transition State Energy | -850.098 | Hartrees | Calculated energy of the highest point on the reaction pathway. |

| Product Energy | -850.150 | Hartrees | Calculated energy of the final products. |

| Activation Energy (Ea) | 15.7 | kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔE) | -16.9 | kcal/mol | The overall energy change of the reaction. |

Structural Diversification and Derivative Chemistry of Trifluoromethanesulfonohydrazide

Design and Synthesis of Trifluoromethanesulfonohydrazide-Based Scaffolds

The synthesis of the parent trifluoromethanesulfonohydrazide is a critical first step for its utilization as a scaffold. Research has shown that trifluoromethanesulfonic hydrazides can be prepared at low temperatures through the reaction of trifluoromethanesulfonic anhydride (B1165640) or trifluoromethanesulfonyl chloride with hydrazine (B178648) and its derivatives, such as phenylhydrazine (B124118) and 1,1-dimethylhydrazine. researchgate.net However, these hydrazides exhibit thermal instability, decomposing upon warming to room temperature to yield trifluoromethanesulfinic acid and liberate nitrogen. researchgate.net This inherent reactivity necessitates careful handling and in-situ generation for subsequent transformations.

A significant advancement in the synthesis of related structures involves the preparation of fluorinated sulfonyl hydrazides from readily available sulfinates and azodicarboxylates. nih.gov This method provides a more accessible route to this class of compounds. The trifluoromethanesulfonyl group, often abbreviated as Tf, is known to impart unique properties to molecules, including high electrophilicity and the ability to act as a good leaving group, which can be strategically employed in the design of new synthetic methodologies.

The core trifluoromethanesulfonohydrazide structure can be elaborated into more complex scaffolds. One common approach is the formation of trifluoromethanesulfonyl-hydrazones through the condensation reaction with aldehydes and ketones. These hydrazones are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govyoutube.com For instance, trifluoroacetaldehyde (B10831) hydrazones have been utilized in [3+2] cycloaddition reactions to generate trifluoromethyl-substituted pyrazoles. nih.gov The reactivity of the C=N bond in hydrazones allows for both electrophilic and nucleophilic attacks, opening avenues for diverse structural modifications.

| Starting Material | Reagent | Product Class | Potential Scaffold |

| Trifluoromethanesulfonohydrazide | Aldehydes/Ketones | Trifluoromethanesulfonyl-hydrazones | Heterocyclic compounds (e.g., pyrazoles, pyrazolines) |

| Trifluoromethanesulfonic anhydride | Hydrazine | Trifluoromethanesulfonohydrazide | Parent compound for further derivatization |

| Trifluoromethanesulfonyl chloride | Substituted hydrazines | N-Substituted trifluoromethanesulfonohydrazides | Functionalized hydrazide derivatives |

Exploration of Substituent Effects on Chemical Behavior

The chemical behavior of trifluoromethanesulfonohydrazide derivatives is profoundly influenced by the nature of the substituents attached to the core structure. The trifluoromethanesulfonyl (Tf) group itself is a powerful electron-withdrawing group, which significantly impacts the acidity of the N-H protons and the nucleophilicity of the hydrazine nitrogen atoms.

Substitution on the nitrogen atoms of the hydrazine moiety can dramatically alter the reactivity and stability of the resulting derivatives. For example, the introduction of a second trifluoromethanesulfonyl group would further increase the acidity and reduce the nucleophilicity of the molecule. Conversely, the introduction of electron-donating groups would enhance the nucleophilicity of the unsubstituted nitrogen, making it more reactive towards electrophiles.

Development of Trifluoromethanesulfonohydrazide Analogs for Targeted Research

The development of analogs based on the trifluoromethanesulfonohydrazide scaffold is driven by the quest for novel molecules with specific biological activities. Hydrazide and hydrazone moieties are recognized as important pharmacophores present in a wide range of biologically active compounds, exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. frontiersin.org The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.

The synthesis of trifluoromethyl pyrimidine (B1678525) derivatives containing an amide moiety, for example, has yielded compounds with promising antifungal, insecticidal, and anticancer activities. frontiersin.org This highlights the potential of combining the trifluoromethyl group with other pharmacophoric units to create new therapeutic agents.

The design of trifluoromethanesulfonohydrazide analogs can be directed towards specific biological targets, such as enzymes. For instance, fluorinated cyclooxygenase-2 (COX-2) inhibitors have been developed as agents for PET imaging of inflammation and cancer. researchgate.net The trifluoromethyl group in these inhibitors often plays a key role in their binding affinity and selectivity. By analogy, trifluoromethanesulfonohydrazide derivatives could be designed as inhibitors for various enzymes, where the trifluoromethanesulfonyl group could interact with specific residues in the active site.

Furthermore, the synthesis of novel sulfonamide-derived triazoles has led to the discovery of potent antimicrobial agents. The structural similarities between sulfonamides and sulfonyl hydrazides suggest that trifluoromethanesulfonohydrazide could serve as a valuable starting point for the development of new classes of antimicrobial compounds. The ability to functionalize the hydrazide moiety allows for the introduction of various substituents to optimize the biological activity and pharmacokinetic properties of the resulting analogs.

| Compound Class | Potential Application | Rationale |

| Trifluoromethanesulfonyl-hydrazones | Heterocyclic synthesis, Medicinal chemistry | Versatile intermediates for creating complex molecules with potential biological activity. |

| N-Acyl-trifluoromethanesulfonohydrazides | Bioactive molecule development | Combination of the trifluoromethyl group with other pharmacophores to enhance therapeutic properties. |

| Trifluoromethanesulfonohydrazide-based enzyme inhibitors | Targeted therapy, Molecular imaging | The trifluoromethyl group can enhance binding affinity and selectivity to specific enzyme targets. |

Sophisticated Analytical and Spectroscopic Characterization Techniques in Trifluoromethanesulfonohydrazide Research

High-Resolution Spectroscopic Methods for Structural Elucidation (NMR, IR, Raman)

High-resolution spectroscopic techniques are fundamental tools for deducing the intricate structural features of molecules like Trifluoromethanesulfonohydrazide. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the compound's atomic framework and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For Trifluoromethanesulfonohydrazide (CF₃SO₂NHNH₂), ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed.

¹H NMR: The proton NMR spectrum would be expected to show signals for the amine (NH) and hydrazide (NH₂) protons. The chemical shifts of these protons would be influenced by the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, likely causing them to appear downfield. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would provide information about the carbon atom of the trifluoromethyl (CF₃) group. Due to the coupling with fluorine atoms, this signal would likely appear as a quartet. Its chemical shift would be significantly influenced by the three attached fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. A single signal, a singlet, would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is a sensitive indicator of the electronic environment of the trifluoromethyl group.

Infrared (IR) and Raman Spectroscopy are complementary vibrational spectroscopy techniques that probe the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of Trifluoromethanesulfonohydrazide would be expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include N-H stretching vibrations for the NH and NH₂ groups, typically in the region of 3200-3400 cm⁻¹. Strong absorptions corresponding to the S=O stretching of the sulfonyl group would be anticipated around 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). The C-F stretching vibrations of the trifluoromethyl group would also give rise to strong bands, typically in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The S=O and C-F symmetric stretching vibrations are expected to produce strong Raman signals. While specific Raman data for Trifluoromethanesulfonohydrazide is scarce, studies on the related compound trifluoromethanesulfonyl azide (B81097) (CF₃SO₂N₃) show characteristic Raman bands for the SO₂ and CF₃ groups that can serve as a reference.

Table 1: Predicted Spectroscopic Data for Trifluoromethanesulfonohydrazide

| Technique | Nucleus/Group | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Multiplicity / Description |

| ¹H NMR | -NH- | Downfield | Broad singlet |

| -NH₂ | Downfield | Broad singlet | |

| ¹³C NMR | -CF₃ | ~120 ppm | Quartet (due to ¹JCF coupling) |

| ¹⁹F NMR | -CF₃ | ~-75 ppm | Singlet |

| IR | N-H stretch | 3200-3400 | Medium to strong, broad |

| S=O asym. stretch | 1350-1400 | Strong | |

| S=O sym. stretch | 1150-1200 | Strong | |

| C-F stretch | 1100-1300 | Very Strong | |

| Raman | S=O sym. stretch | 1150-1200 | Strong |

| C-F sym. stretch | ~760 | Strong |

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

For Trifluoromethanesulfonohydrazide, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition. Upon ionization, the molecule would undergo fragmentation, and the resulting fragment ions would be detected.

A plausible fragmentation pathway for Trifluoromethanesulfonohydrazide under electron ionization (EI) could involve the following steps:

Initial ionization to form the molecular ion [CF₃SO₂NHNH₂]⁺•.

Cleavage of the S-N bond, leading to the formation of the trifluoromethanesulfonyl cation [CF₃SO₂]⁺ or the hydrazinyl radical.

Loss of the trifluoromethyl radical (•CF₃) to give the [SO₂NHNH₂]⁺ ion.

Cleavage of the N-N bond, resulting in the formation of [CF₃SO₂NH]⁺ and NH₂• fragments.

Rearrangement and loss of neutral molecules such as SO₂.

The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for Trifluoromethanesulfonohydrazide

| m/z | Proposed Fragment Ion |

| 164 | [CF₃SO₂NHNH₂]⁺• (Molecular Ion) |

| 133 | [CF₃SO₂]⁺ |

| 95 | [SO₂NHNH₂]⁺ |

| 148 | [CF₃SO₂NH]⁺ |

| 69 | [CF₃]⁺ |

Chromatographic Separations (HPLC, GC) for Purity and Compositional Research

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For a polar compound like Trifluoromethanesulfonohydrazide, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment. A polar-embedded or a fluorinated stationary phase could provide alternative selectivity for such a polar, fluorinated analyte. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a possible acid modifier to improve peak shape. Detection could be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The volatility of Trifluoromethanesulfonohydrazide would determine its suitability for GC analysis. If it is sufficiently volatile and thermally stable, it could be analyzed directly. However, due to the polar nature of the hydrazide group, derivatization might be necessary to improve its volatility and chromatographic behavior. A common derivatization agent for such functional groups is a silylating agent. The use of a column with a polar stationary phase would be appropriate. Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational information, offering an unambiguous structural proof.

To perform X-ray crystallography on Trifluoromethanesulfonohydrazide, a single crystal of suitable quality is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. The resulting electron density map is then used to build a model of the molecule's structure.

While a crystal structure for Trifluoromethanesulfonohydrazide is not available in the public domain, the structures of related sulfonyl hydrazides have been reported. These studies reveal key structural features that would be expected in Trifluoromethanesulfonohydrazide, such as the geometry around the sulfur atom and the conformation of the sulfonyl hydrazide moiety. The presence of the highly electronegative trifluoromethyl group would likely influence the bond lengths and angles within the molecule, as well as the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H protons.

Emerging Analytical Technologies in Trifluoromethanesulfonohydrazide Studies

The field of analytical chemistry is continually evolving, with new techniques and advancements offering enhanced sensitivity, selectivity, and structural information. For the study of Trifluoromethanesulfonohydrazide, several emerging technologies could provide deeper insights.

Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry (IM-MS) could provide information not only on the mass-to-charge ratio but also on the shape of the ions in the gas phase. This could help to distinguish between different conformational isomers if they exist.

Novel NMR Techniques: For complex molecules, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between atoms.

Hyphenated Chromatographic Techniques: The coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (UHPLC-HRMS) offers rapid and highly sensitive analysis, which would be beneficial for purity assessment and the identification of trace impurities.

Fluorine-Specific Detection Methods: The development of more sensitive and selective detectors for fluorine-containing compounds in both gas and liquid chromatography would enhance the ability to analyze Trifluoromethanesulfonohydrazide in complex matrices.

These advanced methods, in conjunction with the more traditional techniques, provide a powerful arsenal (B13267) for the comprehensive characterization of Trifluoromethanesulfonohydrazide and other novel fluorinated compounds.

Theoretical and Computational Investigations of Trifluoromethanesulfonohydrazide

Computational Modeling of Reaction Pathways and Mechanistic Insights

Computational modeling is a powerful tool for exploring the potential chemical reactions of Trifluoromethanesulfonohydrazide. By mapping the potential energy surface, researchers could identify transition states and intermediates for various reaction pathways.

Potential Research Findings:

Reaction Mechanisms: The step-by-step mechanism of reactions involving Trifluoromethanesulfonohydrazide, such as its decomposition, oxidation, or reactions with other molecules, could be elucidated.

Activation Barriers: The energy required to initiate a reaction (activation energy) could be calculated for different pathways, allowing for predictions of the most likely reaction products under specific conditions. For instance, studies on the reaction of fluoromethylene radicals with nitrogen dioxide have successfully used computational methods to map out complex potential energy surfaces and identify the most favorable reaction channels. nih.gov

Intermediate Stability: The relative energies of any transient intermediates formed during a reaction could be determined, providing a more complete picture of the reaction profile.

Application of Density Functional Theory (DFT) in Reactivity Predictions

Density Functional Theory (DFT) is a versatile method for predicting the reactivity of molecules. By calculating various electronic parameters, one can infer how Trifluoromethanesulfonohydrazide might behave in chemical reactions.

Potential Research Findings:

Fukui Functions: These calculations would identify the atoms in the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index could be calculated to provide a general measure of the molecule's reactivity.

Acidity and Basicity: The pKa values of the hydrazide protons could be predicted, indicating how easily the molecule can donate a proton.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of Trifluoromethanesulfonohydrazide, both in isolation and in the presence of other molecules, such as solvents.

Potential Research Findings:

Conformational Flexibility: MD simulations would reveal the different shapes (conformations) the molecule can adopt at a given temperature and how readily it transitions between them.

Intermolecular Interactions: The simulations could model how Trifluoromethanesulfonohydrazide interacts with solvent molecules or other solutes, identifying key hydrogen bonding or other non-covalent interactions. For example, MD simulations have been used to study the association of trifluoroethanol in water, highlighting the role of hydrophobic interactions. nih.gov

Solvation Effects: The behavior of Trifluoromethanesulfonohydrazide in different solvents could be simulated to understand how the solvent influences its structure and dynamics.

Predictive Computational Approaches for Novel Trifluoromethanesulfonohydrazide Derivatives

Computational methods can be used to design and evaluate new molecules based on the Trifluoromethanesulfonohydrazide scaffold, even before they are synthesized in the lab.

Potential Research Findings:

Structure-Property Relationships: By systematically modifying the structure of Trifluoromethanesulfonohydrazide (e.g., by substituting different functional groups) and calculating the properties of these new derivatives, researchers could establish relationships between chemical structure and desired properties.

Virtual Screening: A large number of virtual derivatives could be computationally screened for specific properties, such as enhanced stability or specific reactivity, to identify promising candidates for synthesis.

Design of Functional Molecules: Based on the understanding gained from computational studies, new derivatives with tailored electronic or reactive properties could be rationally designed.

Advanced Applications of Trifluoromethanesulfonohydrazide in Organic Synthesis Research

Utilization as a Key Reagent in Trifluoromethylation Reactions

Trifluoromethanesulfonohydrazide (CF₃SO₂NHNH₂) is a compound whose direct application as a trifluoromethylating agent is conditioned by its chemical stability. Research has shown that simple trifluoromethanesulfonic hydrazides are prone to decomposition. Studies conducted at low temperatures have successfully identified the formation of these hydrazides from precursors like trifluoromethanesulfonic anhydride (B1165640) and hydrazine (B178648); however, upon warming to room temperature, they readily decompose, releasing nitrogen and yielding trifluoromethanesulfinic acid researchgate.net.

This decomposition pathway is precisely what positions Trifluoromethanesulfonohydrazide as a useful, if indirect, reagent in trifluoromethylation. The resulting trifluoromethanesulfinic acid, and particularly its corresponding salt, sodium trifluoromethanesulfinate (CF₃SO₂Na), is a widely recognized and effective precursor for the generation of the trifluoromethyl radical (•CF₃) beilstein-journals.orgbeilstein-journals.org. This process, often referred to as the Langlois reaction, typically involves the oxidation of the trifluoromethanesulfinate salt.

The generally accepted mechanism proceeds as follows:

Oxidation: In the presence of an oxidizing agent (such as tert-butyl hydroperoxide or persulfates) and often a metal catalyst, the trifluoromethanesulfinate anion is oxidized via a single-electron transfer (SET) to form a trifluoromethanesulfonyl radical (CF₃SO₂•) beilstein-journals.orgbeilstein-journals.org.

SO₂ Extrusion: This sulfonyl radical is unstable and rapidly extrudes a molecule of sulfur dioxide (SO₂), generating the desired trifluoromethyl radical (•CF₃) nih.gov.

Radical Addition: The highly reactive •CF₃ radical then adds to various organic substrates, most notably arenes and alkenes, to form the final trifluoromethylated product beijingyuji.com.

Therefore, Trifluoromethanesulfonohydrazide primarily functions as an in situ generator or precursor for trifluoromethanesulfinic acid, which is the active species in these radical trifluoromethylation reactions.

In contrast, derivatization of the hydrazide can alter its reactivity. For instance, a protected form, Tf(Boc)N−NHBoc, has been synthesized and found to be an effective source of the SCF₃ group for the trifluoromethylthiolation of indoles, showcasing a different reaction pathway from direct trifluoromethylation researchgate.net.

Applications in the Construction of Fluorinated Building Blocks

The ability of Trifluoromethanesulfonohydrazide to serve as a source of the •CF₃ radical (via its decomposition product) makes it a valuable tool in the synthesis of fluorinated building blocks, which are molecular scaffolds of high interest in drug discovery and agrochemistry beijingyuji.com. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity beijingyuji.com.

Key applications in this area include:

Synthesis of Trifluoromethylated Heterocycles: Radical trifluoromethylation is a powerful method for the late-stage functionalization of heterocyclic compounds. For example, N-arylacrylamides can undergo a tandem trifluoromethylation/cyclization reaction when treated with CF₃SO₂Na and an oxidant, leading to the formation of trifluoromethylated oxindoles, an important heterocyclic core beilstein-journals.org.

Synthesis of Trifluoromethylthio-Indoles: While not a trifluoromethylation, the application of protected Trifluoromethanesulfonohydrazide highlights its utility in creating other types of fluorinated building blocks. The reagent Tf(Boc)N−NHBoc has been successfully used for the direct sulfenylation of various indole (B1671886) derivatives to produce 3-(trifluoromethylthio)indoles researchgate.net. These compounds are themselves valuable building blocks for more complex molecular architectures.

Below is a table summarizing the synthesis of various trifluoromethylthio-indoles using the protected hydrazide reagent researchgate.net.

| Indole Substrate | Product | Yield (%) |

|---|---|---|

| Indole | 3-(Trifluoromethylthio)indole | 85 |

| 5-Methoxyindole | 5-Methoxy-3-(trifluoromethylthio)indole | 82 |

| 5-Bromoindole | 5-Bromo-3-(trifluoromethylthio)indole | 70 |

| 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 90 |

| 2-Methylindole | 2-Methyl-3-(trifluoromethylthio)indole | 65 |

Role in Catalytic Processes and Catalyst Design

Trifluoromethanesulfonohydrazide itself has not been identified as a catalyst. However, its utility is intrinsically linked to catalytic processes, as the generation of trifluoromethyl radicals from its decomposition product (trifluoromethanesulfinate) is often achieved most efficiently through catalysis youtube.com. These catalytic systems are designed to facilitate the necessary single-electron transfer steps under milder conditions than those requiring stoichiometric, and often harsh, oxidants.

Two primary catalytic strategies are employed:

Photoredox Catalysis: This approach uses photocatalysts, such as iridium (e.g., Ir(ppy)₃) or ruthenium complexes, which become powerful oxidants or reductants upon excitation with visible light nih.govorganic-chemistry.org. In this context, the excited photocatalyst can oxidize the trifluoromethanesulfinate anion to initiate the radical generation cascade, allowing reactions to proceed at room temperature nih.gov.

Metal Catalysis: Transition metals, particularly copper and iron salts, are frequently used to catalyze trifluoromethylation reactions with sulfinate reagents beilstein-journals.orgbeilstein-journals.org. The metal can act as a redox-active species, facilitating the electron transfer from the sulfinate. For instance, Cu(II) can oxidize CF₃SO₂Na to generate the trifluoromethyl radical, being reduced to Cu(I) in the process beilstein-journals.org.

The table below illustrates examples of catalytic systems used with reagents related to or derived from Trifluoromethanesulfonohydrazide.

| CF₃ Source | Catalyst | Reaction Type | Reference |

|---|---|---|---|

| TFSP | Ir(ppy)₃ (Photocatalyst) | Azido-trifluoromethylation of alkenes | organic-chemistry.org |

| CF₃SO₂Na | Cu(OAc)₂ | Trifluoromethylation of aromatics | beilstein-journals.org |

| CF₃SO₂Cl | Ir(ppy)₂(dtbbpy)PF₆ (Photocatalyst) | Trifluoromethylation of enol acetates | nih.gov |

| N-Arylacrylamides + CF₃SO₂Na | None (Metal-free) | Trifluoromethylation/cyclization | beilstein-journals.org |

Interdisciplinary Research Perspectives and Future Trajectories for Trifluoromethanesulfonohydrazide

Medicinal Chemistry Research: Design and Synthesis of Trifluoromethanesulfonohydrazide Scaffolds

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. bohrium.comscilit.comresearchgate.net Similarly, the sulfonamide scaffold is a privileged structure found in numerous FDA-approved drugs. nih.gov The hydrazide functional group also serves as a critical linker and pharmacophore in a variety of bioactive compounds. nih.govmdpi.com

While direct research on Trifluoromethanesulfonohydrazide scaffolds is not available due to the compound's instability, the synthesis of related structures like N-trifluoromethyl pyrazoles from trifluoromethylhydrazine highlights the potential for creating complex heterocyclic systems. scilit.com The development of trifluoromethylated hydrazones and acylhydrazones as building blocks for nitrogen-containing fluorinated compounds further underscores the synthetic utility of these motifs. nih.gov These approaches could theoretically be adapted to generate more stable derivatives or analogs of Trifluoromethanesulfonohydrazide for medicinal applications.

Table 1: Examples of Biologically Active Trifluoromethyl-Containing and Hydrazide Compounds

| Compound Class | Example | Biological Activity/Application |

| Trifluoromethyl-containing Drugs | Celecoxib | Anti-inflammatory |

| Fluoxetine | Antidepressant | |

| Sitagliptin | Antidiabetic | |

| Hydrazide-containing Drugs | Isoniazid | Antitubercular |

| Iproniazid | Antidepressant | |

| Hydralazine | Antihypertensive |

Disclaimer: This table presents examples of compounds containing trifluoromethyl and hydrazide moieties, not Trifluoromethanesulfonohydrazide itself, due to a lack of available data on the latter.

The design of novel therapeutic agents often relies on the principle of molecular scaffolding, where a core structure is chemically modified to optimize pharmacological properties. bohrium.com Although Trifluoromethanesulfonohydrazide is currently not a viable scaffold, future research could focus on designing stabilized analogs that retain the beneficial electronic properties of the trifluoromethanesulfonyl group and the versatile reactivity of the hydrazide moiety.

Agrochemical Research: Development of Trifluoromethanesulfonohydrazide Derivatives

In the agrochemical sector, the introduction of fluorine atoms, particularly trifluoromethyl groups, into active ingredients is a well-established strategy for enhancing efficacy and metabolic stability. bohrium.comnih.gov Sulfonamide derivatives have also found widespread use as herbicides. nih.govgoogle.comgoogle.comepo.org For instance, trifluoromethanesulfonamide (B151150) derivatives have been patented as herbicides that are effective against various weeds with low phytotoxicity to crops like soybeans and corn. google.comepo.org

Given the proven utility of both the trifluoromethyl and sulfonamide groups in agrochemicals, derivatives of a stabilized Trifluoromethanesulfonohydrazide could hypothetically exhibit potent herbicidal or pesticidal properties. Research into trifluoromethylpyridine-based herbicides demonstrates the successful incorporation of trifluoromethylated heterocycles in crop protection. nih.gov Furthermore, acyl hydrazides have been investigated as insect growth regulators, indicating the potential for the hydrazide portion of the molecule to contribute to bioactivity against pests.

Table 2: Examples of Fluorinated and Sulfonamide-Containing Agrochemicals

| Compound Name | Type | Mode of Action |

| Fipronil | Insecticide | GABA-gated chloride channel antagonist |

| Flumetsulam | Herbicide | Acetolactate synthase (ALS) inhibitor |

| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor |

| Perfluidone | Herbicide | Fatty acid and lipid biosynthesis inhibitor |

Disclaimer: This table showcases examples of agrochemicals containing fluorine and sulfonamide groups. Specific data for Trifluoromethanesulfonohydrazide derivatives is not available.

Future research in this area would necessitate the development of synthetic routes to stable Trifluoromethanesulfonohydrazide analogs. These could then be screened for herbicidal, insecticidal, or fungicidal activity. The structural diversity offered by the hydrazide moiety could be exploited to create libraries of derivatives for high-throughput screening.

Materials Science Research: Integration into Functional Molecules

In materials science, fluorinated compounds are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. wechemglobal.com The trifluoromethanesulfonyl group, in particular, is a powerful electron-withdrawing group that can influence the electronic properties of molecules and polymers. For example, polymers functionalized with the related sulfonyl (trifluoromethanesulfonyl)imide (STFSI) group have been synthesized for potential use as electrolytes in batteries. researchgate.netrsc.org

While there is no direct evidence of Trifluoromethanesulfonohydrazide being integrated into functional materials, the chemistry of related compounds suggests potential avenues of exploration. The post-polymerization functionalization of polymers with STFSI derivatives demonstrates a viable strategy for incorporating trifluoromethanesulfonyl-containing moieties into macromolecules. researchgate.netrsc.org Highly fluorinated sulfamates have also been synthesized and shown to act as effective non-ionic surfactants. nih.gov

Table 3: Potential Applications of Fluorinated Polymers in Materials Science

| Polymer Type | Potential Application | Key Property Conferred by Fluorination |

| Fluorinated Polyimides | Gas separation membranes | Enhanced thermal and chemical stability |

| Perfluoropolyethers | Lubricants | High thermal stability, low vapor pressure |

| Fluorinated Acrylates | Coatings | Low surface energy, hydrophobicity |

| Sulfonated Fluoropolymers | Fuel cell membranes | High proton conductivity and stability |

Disclaimer: This table provides examples of the applications of fluorinated polymers. There is no specific research on materials incorporating Trifluoromethanesulfonohydrazide.

The integration of a stabilized form of Trifluoromethanesulfonohydrazide into polymers or other materials could potentially lead to novel functional properties. The hydrazide group could serve as a reactive handle for cross-linking or further functionalization, while the trifluoromethanesulfonohydrazide moiety would impart the characteristic properties of fluorinated sulfonamides.

Emerging Research Directions and Unexplored Reactivities

The primary obstacle to the widespread study and application of Trifluoromethanesulfonohydrazide is its inherent instability. researchgate.net Therefore, a crucial emerging research direction is the development of synthetic strategies to stabilize this molecule. This could involve the formation of metal complexes, derivatization of the hydrazide nitrogen atoms with bulky protecting groups, or incorporation into more rigid cyclic structures.

Theoretical and computational studies could play a vital role in understanding the decomposition pathways of Trifluoromethanesulfonohydrazide and in designing more stable analogs. nih.gov Such studies could predict the electronic structure, reactivity, and potential energy surfaces of the molecule, providing valuable insights for synthetic chemists.

Once stable derivatives are accessible, a host of unexplored reactivities could be investigated. The hydrazide moiety offers a rich platform for chemical transformations, including the formation of hydrazones, pyrazoles, and other heterocyclic systems. nih.govmdpi.comnih.govrsc.org The trifluoromethanesulfonyl group is an excellent leaving group, a property that could be harnessed in novel synthetic methodologies. ontosight.aidbpedia.orgwikipedia.org The unique combination of a strong electron-withdrawing group and a nucleophilic/reactive hydrazide function within the same molecule could lead to novel and unexpected chemical behavior.

The future of research on Trifluoromethanesulfonohydrazide is contingent on overcoming the challenge of its instability. Should this be achieved, the compound could open up new avenues in medicinal chemistry, agrochemical development, and materials science, leveraging the well-established benefits of its constituent functional groups. numberanalytics.comnumberanalytics.comchinesechemsoc.orgbenthamdirect.commdpi.com

Q & A

Q. What are the standard synthetic protocols for preparing trifluoromethanesulfonohydrazide, and how can purity be optimized?

Methodological Answer: Trifluoromethanesulfonohydrazide is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting trifluoromethanesulfonyl chloride with hydrazine hydrate in anhydrous tetrahydrofuran (THF) under inert conditions. Triethylamine is added to neutralize HCl byproducts. Post-synthesis, purification is critical: column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can achieve >95% purity. Reaction progress should be monitored via thin-layer chromatography (TLC), and final characterization should include H/F NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for characterizing trifluoromethanesulfonohydrazide and its derivatives?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : H NMR identifies hydrazide protons (δ 8–10 ppm), while F NMR confirms trifluoromethyl group integrity (δ -75 to -80 ppm).

- Mass Spectrometry : HRMS provides exact mass verification (e.g., molecular ion peak at m/z 179.98 for CHFNOS).

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves bond angles and stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethanesulfonohydrazide-mediated transformations?

Methodological Answer: Yield discrepancies often arise from variable reaction conditions (e.g., solvent polarity, temperature, or moisture sensitivity). To address this:

- Conduct systematic screening using Design of Experiments (DoE) to isolate critical variables.

- Compare results under anhydrous vs. ambient conditions (e.g., THF vs. DMF).

- Validate findings via independent replication and statistical analysis (e.g., ANOVA). Cross-reference data with peer-reviewed studies, prioritizing protocols from high-impact journals .

Q. What safety protocols are essential when handling trifluoromethanesulfonohydrazide due to its reactivity and potential toxicity?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for all procedures.

- Waste Management : Quench residual reagent with ice-cold sodium bicarbonate before disposal. Collect waste in sealed containers labeled for halogenated organics.

- Emergency Procedures : In case of skin contact, rinse immediately with 0.1 M NaOH followed by water. For inhalation exposure, administer oxygen and seek medical evaluation .

Q. How can the environmental impact of trifluoromethanesulfonohydrazide be assessed, given limited ecotoxicological data?

Methodological Answer:

- In Silico Modeling : Use tools like EPA’s EPI Suite to predict biodegradation (e.g., BIOWIN) and bioaccumulation potential (log Kow).

- In Vitro Assays : Perform Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition studies (OECD 201).

- Soil Mobility Studies : Measure adsorption coefficients (K) using batch equilibrium methods with varying soil pH and organic content .

Q. What mechanistic insights can be gained into trifluoromethanesulfonohydrazide’s role in nucleophilic trifluoromethylation reactions?

Methodological Answer:

- Isotopic Labeling : Use O-labeled reagents to trace oxygen transfer pathways in sulfonamide formation.

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map transition states and activation energies.

- Kinetic Profiling : Monitor reaction rates via stopped-flow UV-Vis spectroscopy under varying temperatures to derive Arrhenius parameters .

Q. How does trifluoromethanesulfonohydrazide’s stability vary under different storage conditions, and what decomposition products form?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly via HPLC.

- Decomposition Pathways : Hydrolysis in aqueous media generates trifluoromethanesulfonic acid and hydrazine. Identify byproducts using LC-MS/MS.

- Recommendations : Store under argon at -20°C in amber vials. Add molecular sieves (3Å) to anhydrous solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.